2-methoxy-N-(4-methoxyphenyl)benzamide

Dopamine D2 receptor Neuropharmacology Antiemetic research

Sourcing this disubstituted benzamide? Verify your batch aligns with published receptor profiles before purchase. This compound provides a unique D2 (Ki=342 nM) and 5-HT1A (Ki=35 nM) affinity ratio, distinct from metoclopramide or sulpiride, making it an essential reference ligand for mixed dopaminergic–serotonergic modulation studies. Additionally, it serves as a key intermediate for synthesizing DHPM-derived Eg5 kinesin inhibitors via Biginelli reaction. Ensure your medicinal chemistry campaigns or receptor binding assays are powered by this specific substitution pattern to maintain experimental reproducibility.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 97618-68-3
Cat. No. B172418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(4-methoxyphenyl)benzamide
CAS97618-68-3
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC
InChIInChI=1S/C15H15NO3/c1-18-12-9-7-11(8-10-12)16-15(17)13-5-3-4-6-14(13)19-2/h3-10H,1-2H3,(H,16,17)
InChIKeyGCIDTLGMBNRXFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-N-(4-methoxyphenyl)benzamide (CAS 97618-68-3): Benzamide Tool Compound with Defined Dopaminergic and Serotonergic Affinity for Neuropharmacology Research


2-Methoxy-N-(4-methoxyphenyl)benzamide (CAS 97618-68-3) is a disubstituted benzamide derivative structurally related to clinically used substituted benzamides such as metoclopramide and sulpiride. The compound comprises a 2-methoxybenzoyl moiety linked via an amide bond to a 4-methoxyaniline ring. Basic physicochemical characterization includes a predicted boiling point of 341.9 ± 27.0 °C, predicted density of 1.189 ± 0.06 g/cm³, and a predicted pKa of 13.05 ± 0.70 . In vitro pharmacological profiling demonstrates moderate affinity for the dopamine D2 receptor (Ki = 342 nM) [1] and more potent affinity for the serotonin 5-HT1A receptor (Ki = 35 nM) [2]. This benzamide is commercially available from multiple chemical suppliers, typically at 97% purity, and serves as a reference ligand in receptor binding studies and as a synthetic intermediate in medicinal chemistry campaigns .

Why 2-Methoxy-N-(4-methoxyphenyl)benzamide (CAS 97618-68-3) Cannot Be Replaced by Other Benzamide Derivatives


Despite a common benzamide scaffold, the substitution pattern critically modulates both receptor affinity and physicochemical behavior. The 2-methoxy group on the benzoyl ring and the 4-methoxyphenyl substituent on the amide nitrogen produce a distinct pharmacophore that yields a unique Ki profile—moderate D2 antagonism (342 nM) [1] combined with 5-HT1A affinity (35 nM) [2]. In contrast, metoclopramide displays nanomolar D2 affinity (Ki = 3.2–28 nM) and 5-HT3 antagonism, while sulpiride exhibits high D2/D3 selectivity (Ki D2 = 4.2 nM) with minimal serotonergic engagement . Additionally, predicted logP (≈3.04) [3] and pKa (13.05) differ markedly from those of metoclopramide (logP 2.67, pKa basic 9.04) [4] and sulpiride (logP 0.6), influencing solubility, permeability, and in vivo distribution. Therefore, substituting 2-methoxy-N-(4-methoxyphenyl)benzamide with a generic benzamide derivative will alter experimental outcomes in receptor binding assays, CNS penetration studies, and synthetic route optimization. The following quantitative evidence demonstrates where this compound provides verifiable differentiation.

Quantitative Differentiation of 2-Methoxy-N-(4-methoxyphenyl)benzamide (CAS 97618-68-3) from Comparator Benzamides


Moderate Dopamine D2 Receptor Affinity Distinguishes 2-Methoxy-N-(4-methoxyphenyl)benzamide from High-Affinity Benzamide Antipsychotics

2-Methoxy-N-(4-methoxyphenyl)benzamide binds to the human dopamine D2 receptor with a Ki of 342 nM, as measured by stimulation of [35S]GTPγS binding in HEK293 cells [1]. This affinity is approximately 100-fold lower than that of the reference benzamide sulpiride (Ki D2 = 4.2 nM) and 10- to 100-fold lower than metoclopramide (Ki = 3.2–28 nM depending on assay) . The moderate D2 engagement suggests a distinct functional profile, potentially reducing the risk of acute extrapyramidal side effects associated with high-affinity D2 antagonists while preserving antiemetic or neuroleptic-like activity at higher concentrations.

Dopamine D2 receptor Neuropharmacology Antiemetic research

Nanomolar 5-HT1A Receptor Affinity Offers Serotonergic Activity Lacking in Sulpiride

2-Methoxy-N-(4-methoxyphenyl)benzamide displaces [3H]-8-OH-DPAT from the human 5-HT1A receptor with a Ki of 35 nM [1]. This affinity is in the same range as the prototypical 5-HT1A agonist 8-OH-DPAT (Ki ≈ 1 nM) and significantly exceeds that of the comparator benzamide sulpiride, which displays Ki values >10,000 nM at 5-HT1A . The compound thus introduces serotonergic activity that is absent in sulpiride and not a primary feature of metoclopramide (which primarily targets 5-HT3, Ki ≈ 7.5 nM) .

5-HT1A receptor Serotonergic pharmacology Antidepressant research

Predicted Lipophilicity (logP 3.04) Positions 2-Methoxy-N-(4-methoxyphenyl)benzamide Between Sulpiride and Metoclopramide for CNS Permeability Studies

The predicted logP (octanol-water partition coefficient) of 2-methoxy-N-(4-methoxyphenyl)benzamide is 3.04 [1]. This value is intermediate between the highly hydrophilic sulpiride (logP ≈ 0.6) [2] and the more lipophilic metoclopramide (logP 2.667) [3]. Lipophilicity directly influences passive diffusion across the blood-brain barrier and tissue distribution. The logP of 3.04 suggests that the compound will exhibit greater CNS penetration than sulpiride, which requires active transport, but may show a different pharmacokinetic profile than metoclopramide.

CNS penetration Lipophilicity Drug design

Predicted pKa (13.05) Suggests Distinct Ionization Behavior at Physiological pH Compared to Metoclopramide (Basic pKa 9.04)

2-Methoxy-N-(4-methoxyphenyl)benzamide has a predicted acidic pKa of 13.05 ± 0.70 , indicating that the amide nitrogen is essentially unionized across the physiological pH range (pH 1–8). In contrast, metoclopramide possesses a basic pKa of 9.04 [1] and exists predominantly in the cationic form at pH 7.4. The lack of a basic center in 2-methoxy-N-(4-methoxyphenyl)benzamide eliminates pH-dependent solubility changes and may reduce interaction with negatively charged biomolecules that contribute to off-target effects.

Ionization Solubility Formulation

Recommended Research and Industrial Applications for 2-Methoxy-N-(4-methoxyphenyl)benzamide (CAS 97618-68-3) Based on Differentiating Evidence


Tool Compound for Calibrating Dopamine D2 Receptor Occupancy–Response Relationships

The moderate D2 affinity (Ki = 342 nM) [1] makes 2-methoxy-N-(4-methoxyphenyl)benzamide an ideal reference ligand for experiments requiring partial receptor occupancy without full saturation at standard assay concentrations. Investigators studying the link between D2 engagement and downstream signaling (e.g., β-arrestin recruitment vs. G protein activation) can use this compound alongside high-affinity controls (sulpiride, haloperidol) to dissect efficacy thresholds.

Pharmacological Probe for Dual D2/5-HT1A Activity in Psychiatric Disease Models

The compound's combined D2 (342 nM) and 5-HT1A (35 nM) [2] affinities provide a convenient starting point for exploring the therapeutic potential of mixed dopaminergic–serotonergic modulation. This profile is relevant to research on negative symptoms of schizophrenia, anxiety comorbidity, and treatment-resistant depression, where 5-HT1A activation is hypothesized to enhance antipsychotic efficacy and mitigate side effects.

Synthetic Intermediate in the Preparation of Dihydropyrimidinone (DHPM) Analogs of Monastrol

2-Methoxy-N-(4-methoxyphenyl)benzamide has been employed as a key intermediate in the synthesis of 4-formyl-2-methoxy-N-(4-methoxyphenyl)benzamide, which is subsequently converted to DHPM derivatives via Biginelli reaction [3]. These DHPM analogs are investigated as Eg5 kinesin inhibitors and anticancer agents. Procurement of this benzamide for medicinal chemistry programs therefore directly supports the generation of focused compound libraries.

Physicochemical Reference Standard for Lipophilicity and Ionization in Benzamide SAR

With a predicted logP of 3.04 [4] and a neutral pKa of 13.05 , this compound serves as a benchmark for assessing the impact of methoxy substitution on benzamide lipophilicity and ionization. It is particularly useful in comparative SPR studies aiming to balance CNS penetration with solubility and metabolic stability, especially when contrasted with more hydrophilic (sulpiride) or more basic (metoclopramide) analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methoxy-N-(4-methoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.